
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings . It has a pyridazin-3-yl ring attached to a piperazin-1-yl group, which is further connected to a 2-ethoxypyridin-3-yl methanone group. The pyridazin-3-yl ring also has a 3,4-dimethoxyphenyl substituent.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can also be predicted using computational methods .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and may involve multiple steps . The reactions are often analyzed using techniques such as NMR and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule evaluates properties such as molecular weight, lipophilicity, hydrogen bond donors and acceptors, and molar refractivity .
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The compound is part of a larger family of pyridazine derivatives, which have been synthesized through various methods. For example, Gaby et al. (2003) explored the synthesis of thieno[2,3-c]pyridazines and other related compounds, emphasizing the structural diversity and complexity achievable in this chemical class (Gaby et al., 2003).
- Georges et al. (1989) investigated the crystal structures and electronic properties of similar anticonvulsant compounds, highlighting the significance of structural orientation and electronic characteristics in determining their pharmacological activity (Georges et al., 1989).
Biological Evaluation and Potential Uses
- Hughes et al. (2010) reported on the biological evaluation of a structurally similar compound, highlighting its potential as a phosphodiesterase 5 (PDE5) inhibitor, showing significant in vivo activity in a rat model. This suggests potential applications in cardiovascular research (Hughes et al., 2010).
- Patel et al. (2011) synthesized pyridine derivatives with structural similarities and evaluated their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Molecular Interaction and Pharmacology
- Shim et al. (2002) studied the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and pharmacological potential of such compounds (Shim et al., 2002).
- Tsuno et al. (2017) evaluated novel pyridinyl piperazinyl methanone derivatives as TRPV4 antagonists, demonstrating their analgesic effect and potential in pain treatment (Tsuno et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-4-33-23-18(6-5-11-25-23)24(30)29-14-12-28(13-15-29)22-10-8-19(26-27-22)17-7-9-20(31-2)21(16-17)32-3/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFVZWVUDRFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

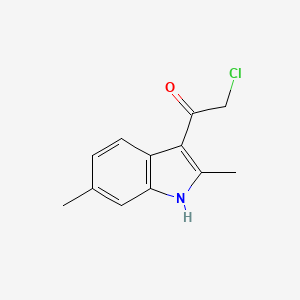
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)

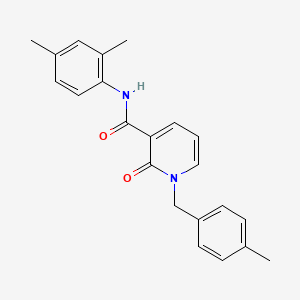
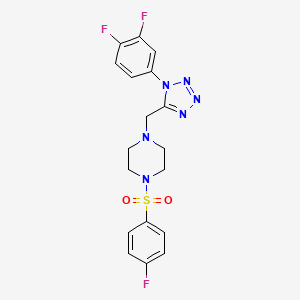
![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
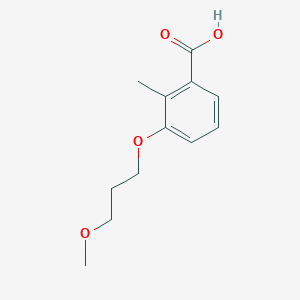
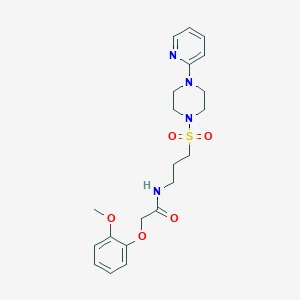
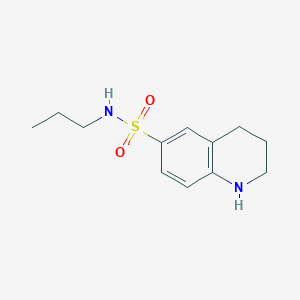
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)